2-Chloro-6-methoxyquinolin-8-amine
Overview
Description
2-Chloro-6-methoxyquinolin-8-amine: is a heterocyclic aromatic compound with the molecular formula C10H9ClN2O It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxyquinolin-8-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.
Chlorination: The 6-methoxyquinoline is then chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The chlorinated intermediate is subsequently subjected to amination at the 8-position using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processes: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form quinolin-8-ol derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinolin-8-ol Derivatives: Resulting from oxidation reactions.
Aminated Quinoline Derivatives: Produced via reduction reactions.
Scientific Research Applications
2-Chloro-6-methoxyquinolin-8-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxyquinolin-8-amine involves:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways.
Pathways: It interferes with DNA synthesis, protein synthesis, and cell signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyquinolin-8-amine
- 2-Chloroquinoline
- 8-Aminoquinoline
Uniqueness
2-Chloro-6-methoxyquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group at the 2-position and a methoxy group at the 6-position makes it a valuable compound for targeted drug design and synthesis.
Properties
IUPAC Name |
2-chloro-6-methoxyquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-7-4-6-2-3-9(11)13-10(6)8(12)5-7/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESATCDCROEBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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